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molecular formula C14H32OSSn B8488382 Tributyl[(methanesulfinyl)methyl]stannane CAS No. 54086-43-0

Tributyl[(methanesulfinyl)methyl]stannane

Cat. No. B8488382
M. Wt: 367.2 g/mol
InChI Key: HPWVNICMQQIWDU-UHFFFAOYSA-N
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Patent
US03987191

Procedure details

Dimethylamino tributyltin (33.4 g.; 0.1 moles) and dimethylsulfoxide (100 g.; 1.28 moles) were stirred in a 250 ml reaction flask, under a positive pressure argon atmosphere, for 4.5 hours at 80° C. During the reaction, liberated dimethylamine gas exited from the reaction flask through an open port with the moving argon gas. The reaction stood overnight at ambient temperature. Excess dimethylsulfoxide was distilled at 75° C at 15 mm Hg. The reaction product was distilled through a semi-micro distillation apparatus at 138° C at 0.1 mm Hg. Yield of 25 g (68%) was identified as (methylsulfinylmethyl) tributyltin by 'H NMR and infrared spectra.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])C.[CH3:17][S:18]([CH3:20])=[O:19].CNC>>[CH3:17][S:18]([CH2:20][Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])=[O:19]

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
CN(C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
100 g
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
DISTILLATION
Type
DISTILLATION
Details
Excess dimethylsulfoxide was distilled at 75° C at 15 mm Hg
DISTILLATION
Type
DISTILLATION
Details
The reaction product was distilled through a semi-micro distillation apparatus at 138° C at 0.1 mm Hg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CS(=O)C[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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